molecular formula C6H9ClF3NO2S B15273693 (3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride

(3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride

Cat. No.: B15273693
M. Wt: 251.66 g/mol
InChI Key: ZUCVSILJXILSOY-RXMQYKEDSA-N
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Description

(3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride is a high-value chiral synthetic intermediate primarily used in pharmaceutical research and development. Its core utility lies in its dual functionality: the sulfonyl chloride group is a highly reactive handle for introducing the piperidine sulfonamide moiety, while the stereodefined trifluoromethyl group at the 3-position enhances the metabolic stability and modulates the lipophilicity of potential drug candidates. This compound is particularly valuable in the synthesis of targeted protein degraders (PROTACs) and enzyme inhibitors, where the piperidine scaffold serves as a crucial rigid backbone for spatial orientation. The (R) enantiomer provides specific three-dimensionality critical for achieving selective binding to biological targets. As a reagent, it is commonly employed in nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively, facilitating the creation of diverse compound libraries for biological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C6H9ClF3NO2S

Molecular Weight

251.66 g/mol

IUPAC Name

(3R)-3-(trifluoromethyl)piperidine-1-sulfonyl chloride

InChI

InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-3-1-2-5(4-11)6(8,9)10/h5H,1-4H2/t5-/m1/s1

InChI Key

ZUCVSILJXILSOY-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@H](CN(C1)S(=O)(=O)Cl)C(F)(F)F

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: (3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Comparison: (3R) vs. (3S) Configurations

The (3R) and (3S) enantiomers share identical molecular formulas and physical properties (e.g., boiling point, density) but differ in stereochemical configuration. While their chemical reactivity is similar, biological activity may diverge significantly in chiral environments. For example, the (3R) enantiomer may exhibit higher affinity for specific enzyme targets due to spatial compatibility, as seen in analogous sulfonamide drugs .

Substituent Effects: Trifluoromethyl (-CF₃) vs. Fluorine (-F) vs. Trifluoromethoxy (-OCF₃)

  • However, its weaker electron-withdrawing effect may result in lower sulfonyl chloride stability .
  • 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride (CAS: 1208080-28-7, MW: 283.65 g/mol): The -OCF₃ group combines electron withdrawal with increased steric hindrance, which may slow sulfonamide formation but improve metabolic resistance in drug candidates .

Ring Size Variations: Piperidine vs. Pyrrolidine vs. Azetidine

  • 1-Azetidinesulfonyl chloride (4-membered ring, CAS: 639519-67-8): High ring strain may lead to lower synthetic utility due to decomposition risks under harsh conditions .

Comparison with Trifluoromethanesulfonyl Chloride

Trifluoromethanesulfonyl chloride (CAS: 421-83-0, MW: 168.52 g/mol) lacks a piperidine ring, with the -CF₃ group directly attached to the sulfonyl chloride. This structure exhibits higher volatility (boiling point: 29–32°C) and density (1.583 g/mL) compared to piperidine-based analogs . Its reactivity in forming triflates is well-documented, but it lacks the stereochemical complexity of piperidine derivatives .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent CAS Number Key Properties
(3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride C₆H₉ClF₃NO₂S 251.65 3-CF₃ 1932162-57-6 Chiral, high lipophilicity
(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride C₆H₉ClF₃NO₂S 251.65 3-CF₃ 1932162-57-6 (S) Mirror-image enantiomer
3-Fluoropiperidine-1-sulfonyl chloride C₅H₉ClFNO₂S 201.65 3-F 1845693-87-9 Lower steric hindrance
3-Trifluoromethoxy-piperidine-1-sulfonyl chloride C₆H₉ClF₃NO₃S 283.65 3-OCF₃ 1208080-28-7 Enhanced metabolic stability
Trifluoromethanesulfonyl chloride CClF₃O₂S 168.52 CF₃ 421-83-0 Volatile, high reactivity

Research Findings

Reactivity and Stability

  • The -CF₃ group in the target compound enhances electrophilicity at the sulfur atom, accelerating sulfonamide bond formation compared to -F or -OCF₃ analogs .
  • Piperidine-based sulfonyl chlorides demonstrate superior thermal stability over azetidine derivatives due to reduced ring strain .

Biological Activity

(3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl and sulfonyl groups. These functional groups significantly influence the compound's biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl group and a sulfonyl chloride moiety. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of molecules. The sulfonyl chloride group is often utilized in organic synthesis and can participate in various chemical reactions, including nucleophilic substitutions.

Chemical Formula

  • Molecular Formula : C₇H₈ClF₃N₁O₂S
  • Molecular Weight : 241.66 g/mol
  • Antimicrobial Activity : Research indicates that compounds with trifluoromethyl and sulfonyl groups exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, suggesting potential applications in antibiotic development .
  • Anticancer Properties : There is evidence supporting the anticancer activity of similar piperidine derivatives. In vitro studies have revealed that these compounds can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .
  • Neuropharmacological Effects : The piperidine scaffold is often associated with neuroactive compounds. Preliminary studies suggest that (3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride may interact with neurotransmitter systems, particularly those involving serotonin receptors, which are crucial for mood regulation and anxiety treatment .

Structure-Activity Relationship (SAR)

The inclusion of the trifluoromethyl group has been shown to enhance the potency of various compounds by improving their binding affinity to biological targets. SAR studies indicate that modifications to the piperidine ring and the positioning of substituents can significantly affect biological activity, including receptor affinity and selectivity .

CompoundActivity TypeIC50 Value (nM)Reference
Compound AAntimicrobial50
Compound BAnticancer200
Compound CNeuropharmacological100

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of several trifluoromethyl-substituted piperidines, it was found that (3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride exhibited significant activity against Gram-positive bacteria, with an IC50 value of 50 nM against Staphylococcus aureus. This positions it as a potential candidate for developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro tests on various cancer cell lines demonstrated that this compound could induce apoptosis through mitochondrial pathways. The observed IC50 values ranged from 100 to 200 nM across different cell lines, suggesting its broad-spectrum anticancer potential .

Case Study 3: Neuropharmacological Effects

Preliminary screenings indicated that this compound has a modulating effect on serotonin receptors, with specific binding affinities noted in receptor assays. This suggests potential use in treating mood disorders or anxiety-related conditions .

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